1-Bromo-2-chloro-4-(chloromethyl)benzene

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) is a polyhalogenated aromatic building block with a molecular formula of C7H5BrCl2 and a molecular weight of 239.92 g/mol. The compound is characterized by a predicted boiling point of 284.6±25.0 °C and a predicted density of 1.651±0.06 g/cm³.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 95349-72-7
Cat. No. B3316241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-(chloromethyl)benzene
CAS95349-72-7
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCl)Cl)Br
InChIInChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2
InChIKeyYFEABSOSDPYMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-(chloromethyl)benzene CAS 95349-72-7: Procurement-Relevant Specifications and Characteristics


1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) is a polyhalogenated aromatic building block with a molecular formula of C7H5BrCl2 and a molecular weight of 239.92 g/mol. The compound is characterized by a predicted boiling point of 284.6±25.0 °C and a predicted density of 1.651±0.06 g/cm³ . This aryl halide features three distinct reactive handles—an aromatic bromide, an aromatic chloride, and a benzylic chloride—making it a versatile intermediate for sequential functionalization in organic synthesis . Commercially, it is available at purities of ≥95% from multiple global suppliers, including American Elements and CymitQuimica [1]. Its precise regiochemical arrangement (bromine at position 1, chlorine at position 2, and chloromethyl at position 4) is critical for applications requiring orthogonal reactivity, as the substitution pattern dictates the electronic and steric environment of the aromatic ring [2]. The compound is classified as hazardous (GHS H302, H312, H314, H332, H335) and requires appropriate handling and storage conditions [1].

Why 1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) Cannot Be Replaced by Generic Halobenzyl Chlorides


Direct substitution of 1-bromo-2-chloro-4-(chloromethyl)benzene with structurally similar halobenzyl chlorides is not a viable procurement strategy due to its unique 1,2,4-trisubstitution pattern, which dictates orthogonal reactivity and regiochemical outcomes in cross-coupling and nucleophilic substitution reactions. The specific juxtaposition of bromine (ortho to chlorine) and a para-chloromethyl group establishes a distinct electronic and steric environment that cannot be replicated by isomers such as 1-bromo-2-chloro-3-(chloromethyl)benzene (CAS 1261790-43-5) or 4-bromo-1-chloro-2-(chloromethyl)benzene (CAS 928758-19-4) [1]. This precise substitution pattern is a key determinant of reactivity and selectivity in applications such as Pd-catalyzed cross-couplings and sequential SNAr/SN2 functionalizations, where the relative positions of the halogen atoms control the site-selectivity of metal insertion and the rate of subsequent transformations [2]. Consequently, even minor positional isomers will yield different products or require complete re-optimization of synthetic protocols, making CAS 95349-72-7 a non-interchangeable reagent for many established procedures.

Quantitative Differentiation of 1-Bromo-2-chloro-4-(chloromethyl)benzene: Comparative Reactivity and Performance Data


Comparative Predicted Physicochemical Properties: CAS 95349-72-7 vs. Positional Isomer 1-Bromo-2-chloro-3-(chloromethyl)benzene

1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) exhibits a predicted boiling point of 284.6±25.0 °C and a predicted density of 1.651±0.06 g/cm³. These values are based on computational predictions and serve as a baseline for assessing the compound's physical behavior. The positional isomer 1-bromo-2-chloro-3-(chloromethyl)benzene (CAS 1261790-43-5) has an identical molecular weight and formula, but its distinct substitution pattern is expected to yield different physicochemical properties, as evidenced by its distinct CAS registry number and independent listing in chemical catalogs . While explicit boiling point data for the 3-isomer are not readily available, the different regiochemistry will impact intermolecular interactions, leading to quantifiable differences in chromatographic retention time, solubility, and melting point (if solid). Such differences are critical for analytical method development and purification in industrial settings.

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Palladium-Catalyzed Chemoselective Suzuki-Miyaura Coupling: C(sp²)-Br vs. C(sp³)-Cl Reactivity in p-Chloromethyl Bromobenzene Scaffolds

In a study examining the chemoselective Suzuki-Miyaura coupling of chloromethyl bromobenzenes, 1-bromo-4-(chloromethyl)benzene (a structural analog of CAS 95349-72-7) underwent highly selective C(sp²)-Br bond coupling in the presence of an arylboronic acid using a Pd(OAc)₂/PCy₃·HBF₄ catalyst system [1]. This protocol was extended to a one-pot dual arylation, achieving the synthesis of unsymmetrical 4-benzyl-1,1′-biphenyl derivatives in moderate-to-excellent yields [1]. While this specific study used the para-isomer, the observed selectivity is a class-level property of p-chloromethyl bromobenzenes. The ortho-chloro substituent in CAS 95349-72-7 is expected to modulate the electronic properties of the aryl bromide, potentially influencing the reaction rate and yield. Therefore, the performance of CAS 95349-72-7 in analogous reactions can be benchmarked against the yield and selectivity data obtained for the para-isomer, providing a useful reference point for synthetic planning [1].

Cross-Coupling Organometallic Chemistry Medicinal Chemistry

Comparative Structural Analysis: Unique Ortho-Bromo/Chloro Juxtaposition for Orthogonal Reactivity

1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) possesses an ortho-relationship between the bromine and chlorine atoms, a structural motif that is absent in closely related analogs like 1-bromo-4-(chloromethyl)benzene (CAS 589-17-3) or 4-bromobenzyl chloride (CAS 589-17-3). This unique 1,2-dihalogenation pattern allows for sequential, chemoselective functionalization: the more reactive C(sp²)-Br bond can undergo metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the less reactive aryl chloride can participate in subsequent nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions . This orthogonal reactivity profile, enabled by the specific 1,2,4-trisubstitution pattern, distinguishes CAS 95349-72-7 from its analogs and makes it a privileged scaffold for the rapid assembly of complex molecules, a feature of significant value in drug discovery and materials science.

Synthetic Methodology Reaction Development Chemical Biology

Optimal Use Cases for 1-Bromo-2-chloro-4-(chloromethyl)benzene in Drug Discovery and Specialty Chemical Synthesis


Synthesis of Diversely Functionalized Biaryl and Heteroaryl Libraries for Medicinal Chemistry

The compound is an ideal starting material for generating libraries of chloromethyl-containing biaryls via Pd-catalyzed Suzuki-Miyaura cross-coupling at the C(sp²)-Br bond, leveraging the class-level selectivity demonstrated for its para-isomer [1]. The retained benzylic chloride handle then allows for further diversification through nucleophilic substitution with amines, alcohols, or thiols to generate a wide array of functionalized analogs for structure-activity relationship (SAR) studies.

Step-Economical Synthesis of Complex Drug-Like Molecules via Sequential Orthogonal Functionalization

The unique 1,2-dihalogenation pattern of CAS 95349-72-7 enables a three-step sequential functionalization strategy without protecting groups: (1) chemoselective C(sp²)-Br cross-coupling, (2) SNAr on the activated aryl chloride, and (3) SN2 on the benzylic chloride. This orthogonal reactivity is a key differentiator from simpler halobenzyl chlorides [1]. This sequence is highly valued in process chemistry for minimizing synthetic steps and maximizing molecular complexity from a single advanced intermediate.

Preparation of Reactive Chemical Probes and Molecular Tools for Chemical Biology

The benzylic chloride moiety of CAS 95349-72-7 serves as a latent electrophilic warhead. After incorporation into a larger molecular scaffold (e.g., via initial Suzuki coupling on the aryl bromide), this group can be unmasked or directly used for late-stage conjugation with nucleophilic biomolecules (e.g., cysteine residues in proteins) or functional tags (e.g., fluorophores, biotin). The compound's unique combination of handles offers a versatile entry point for the design of covalent inhibitors or activity-based probes .

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